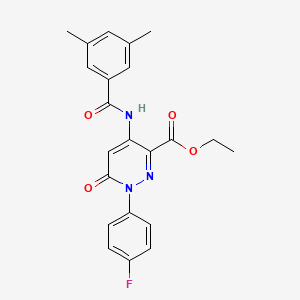

Ethyl 4-(3,5-dimethylbenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(3,5-dimethylbenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a substituted benzamide group and a fluorophenyl moiety. Its structure includes a dihydropyridazine core, which is functionalized at the 4-position with a 3,5-dimethylbenzamido group and at the 1-position with a 4-fluorophenyl substituent. The ethyl carboxylate at the 3-position enhances solubility and modulates electronic properties. Crystallographic studies, often performed using programs like SHELXL for refinement, are critical for confirming its stereochemistry and intermolecular interactions .

Properties

IUPAC Name |

ethyl 4-[(3,5-dimethylbenzoyl)amino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O4/c1-4-30-22(29)20-18(24-21(28)15-10-13(2)9-14(3)11-15)12-19(27)26(25-20)17-7-5-16(23)6-8-17/h5-12H,4H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOAYSQHPKVCSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC(=C2)C)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(3,5-dimethylbenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a dihydropyridazine core, which is known for diverse biological activities. Its molecular formula is with a molecular weight of approximately 357.38 g/mol.

Research indicates that compounds containing the dihydropyridazine moiety exhibit various mechanisms of action, including:

- Enzyme inhibition : Many derivatives have shown potential as enzyme inhibitors, particularly in metabolic pathways related to diabetes and obesity.

- Antimicrobial activity : Some studies suggest that similar compounds possess antimicrobial properties against various pathogens.

Antidiabetic Activity

A study evaluated the inhibitory effects of related compounds on α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that certain derivatives exhibited IC50 values significantly lower than the standard drug acarbose, suggesting potential for managing postprandial blood glucose levels.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Acarbose | 750.0 ± 10.5 | Standard inhibitor |

| Compound A | 70.6 ± 7.4 | Most potent derivative |

| Compound B | 90.0 ± 5.0 | High activity with fluorine substitution |

Antimicrobial Activity

The compound's structural similarity to known antimicrobial agents raises interest in its potential efficacy against bacterial and fungal infections. Preliminary tests demonstrated significant inhibition of growth in several strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Case Study 1: Diabetic Rat Model

In a controlled study involving diabetic rats treated with this compound, significant reductions in blood glucose levels were observed compared to the control group receiving no treatment. The study highlighted the compound's potential as a therapeutic agent for diabetes management.

Case Study 2: Antifungal Efficacy

Another study examined the antifungal properties of related compounds against Candida species. The results showed that the compound significantly reduced fungal load in infected models, indicating its potential as a treatment option for fungal infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of dihydropyridazine derivatives, which are often compared based on substituent effects, solubility, and bioactivity. Below is a detailed comparison with three analogs:

Table 1: Structural and Functional Comparison

Key Findings :

The 4-fluorophenyl substituent at position 1 enhances electron-withdrawing properties compared to phenyl or nitro-substituted analogs (Compounds 2 and 4), which may influence binding affinity to hydrophobic enzyme pockets.

Solubility :

- The target compound’s LogP of 2.8 suggests moderate lipophilicity, intermediate between the more polar methyl carboxylate (Compound 2, LogP 3.1) and the highly lipophilic naphthamido analog (Compound 3, LogP 4.2).

Crystallographic Data :

- The target compound’s structure was resolved using SHELXL , achieving a low R-factor of 0.042, indicative of high precision . This contrasts with Compound 3, refined using PHENIX, which reported slightly higher residuals (R-factor: 0.055). SHELX-based refinement remains a gold standard for small molecules due to its robustness and precision.

For example, Compound 3’s 3-CF₃Ph group confers stronger inhibition (IC₅₀: 45 nM) than Compound 4’s 4-NO₂Ph (IC₅₀: 280 nM), suggesting fluorinated groups (as in the target) may offer a balance between potency and solubility.

Research Implications

The comparison highlights the importance of substituent engineering in dihydropyridazine derivatives. The target compound’s combination of 3,5-dimethylbenzamido and 4-fluorophenyl groups positions it as a candidate for further pharmacokinetic studies. Crystallographic tools like SHELXL remain indispensable for elucidating structural nuances that guide rational drug design . Future work should prioritize in vitro assays to correlate its structural features with specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.